2-Aminooctanedioic acid
Overview
Description
2-Aminooctanedioic acid, also known as DL-2-Aminosuberic acid, is an organic compound with the molecular formula C8H15NO4. It is a derivative of octanedioic acid, featuring an amino group attached to the second carbon atom. This compound is part of the alpha amino acids family, which are essential building blocks in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctanedioic acid typically involves the reaction of octanedioic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the amino group is correctly positioned on the second carbon atom. The reaction is usually carried out in an aqueous medium at elevated temperatures to enhance the yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions: 2-Aminooctanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Aminooctanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain peptides and proteins.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of novel drugs.
Mechanism of Action
The mechanism by which 2-Aminooctanedioic acid exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
- L-Glutamic acid
- L-Aspartic acid
- L-Lysine
- L-Histidine
Comparison: 2-Aminooctanedioic acid is unique due to its longer carbon chain compared to other alpha amino acids like L-Glutamic acid and L-Aspartic acid. This extended chain provides different physicochemical properties, making it suitable for specific applications where other amino acids may not be as effective .
Properties
IUPAC Name |
2-aminooctanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-59-9 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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